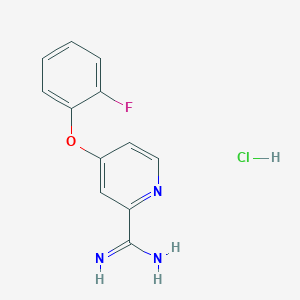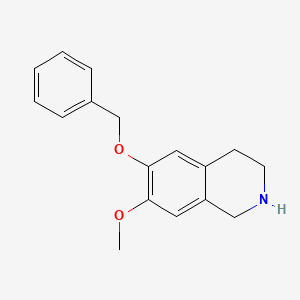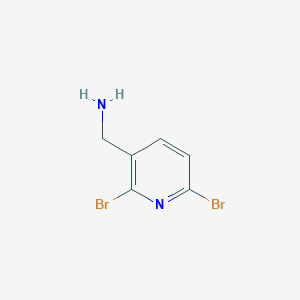
Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and stability characteristics. The presence of a trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: . This reaction is often carried out under photochemical conditions to achieve high regio- and stereoselectivity.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl trimethylsilane or trifluoromethane. These reagents are commonly used in nucleophilic or electrophilic reactions to incorporate the trifluoromethyl group into the azetidine ring.
Benzylation and Hydroxylation: The benzyl group is introduced through a nucleophilic substitution reaction, and the hydroxyl group is added via oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution Reagents: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various azetidine derivatives with different functional groups, which can be further utilized in chemical syntheses and pharmaceutical applications.
科学的研究の応用
Chemistry: Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and molecular interactions. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of trifluoromethylated drugs.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its stability and lipophilicity make it a promising candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties contribute to the development of high-performance materials and chemical products.
作用機序
The mechanism of action of Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards specific targets, leading to its biological effects. The azetidine ring structure contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
類似化合物との比較
Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate: This compound has a hydroxymethyl group instead of a trifluoromethyl group, resulting in different chemical and biological properties.
3-Hydroxy-1,3’-biazetidine: This compound contains two azetidine rings and exhibits different reactivity and stability characteristics.
Uniqueness: Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
1356109-15-3 |
|---|---|
分子式 |
C12H12F3NO3 |
分子量 |
275.22 g/mol |
IUPAC名 |
benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)11(18)7-16(8-11)10(17)19-6-9-4-2-1-3-5-9/h1-5,18H,6-8H2 |
InChIキー |
KPFFRLDRDMMJNK-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile](/img/structure/B11849034.png)

![[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849042.png)


![(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11849094.png)
![2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11849096.png)

![5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine](/img/structure/B11849105.png)



